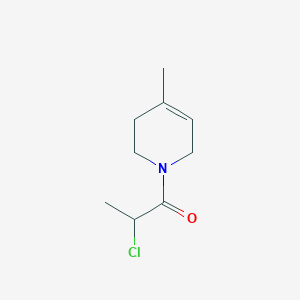
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI): is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro-oxopropyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4,5-dimethyl- (9CI): This compound has an additional methyl group on the pyridine ring, which can affect its reactivity and properties.
Pyrrolidine, 1-(2-chloro-1-oxopropyl)- (9CI): This compound has a pyrrolidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the chloro-oxopropyl group imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propriétés
Numéro CAS |
54152-09-9 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3 |
Clé InChI |
DPAUZDMKVYXFLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(CC1)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
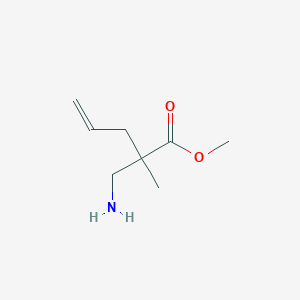
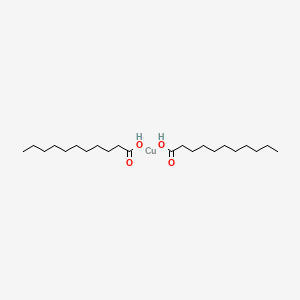


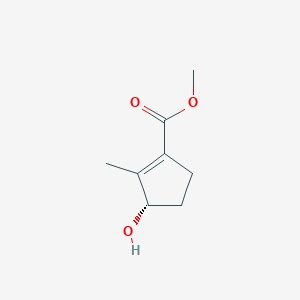
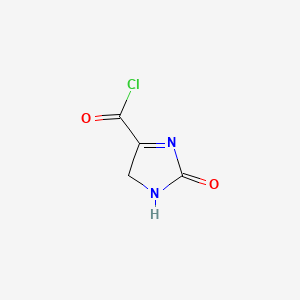

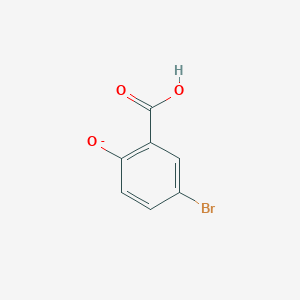
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
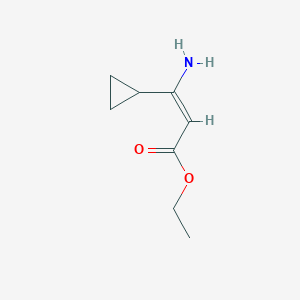
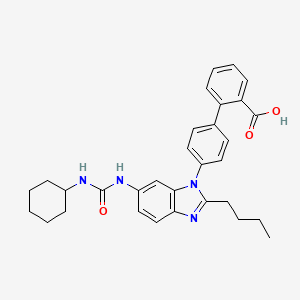
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
